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Compound Name: 4-Ethyl-2,2,3-trimethylhexane

Cat. No.: B14564142

This guide provides a comprehensive technical overview of the thermochemical data for
undecane (C11H24) and its isomers, tailored for researchers, scientists, and professionals in
drug development. It delves into the experimental and computational methodologies for data
acquisition, presents a compilation of available data, and discusses the significance of these
properties in scientific applications.

The Significance of Thermochemical Data for
C11H24 Alkanes

Undecane, an 11-carbon alkane, and its 159 structural isomers are fundamental components
of various hydrocarbon mixtures and serve as important model compounds in diverse scientific
disciplines.[1] Their thermochemical properties, including enthalpy of formation (AfH°), standard
entropy (S°), and heat capacity (Cp), are critical for:

o Combustion and Fuel Science: Accurate thermochemical data are paramount for modeling
combustion processes, predicting energy release, and designing more efficient and cleaner-
burning fuels.

e Chemical Process Design and Optimization: In the chemical industry, these data are
essential for reactor design, process simulation, and safety analysis, particularly in refining
and petrochemical operations.
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» Drug Discovery and Development: The hydrophobic character of alkane-like moieties
significantly influences drug-receptor interactions. Understanding the thermodynamics of
these interactions, which are governed by enthalpic and entropic contributions, is crucial for
rational drug design and lead optimization.[2][3][4] The partitioning of a drug candidate
between aqueous and lipid environments, a key factor in its pharmacokinetic profile, is also
dictated by these fundamental thermodynamic properties.

Isomerism in C11H24 and its Impact on
Thermochemical Properties

The 159 structural isomers of C11H24 exhibit a wide range of molecular architectures, from the
linear n-undecane to highly branched structures. This structural diversity has a profound impact
on their thermochemical properties. Generally, increased branching leads to greater
thermodynamic stability. For instance, branched alkanes tend to have more negative enthalpies
of formation compared to their linear counterparts.[1] This increased stability is a key factor in
processes like catalytic reforming in the petroleum industry.

Compilation of Thermochemical Data for Selected
C11H24 Isomers

The following table summarizes available experimental and computational thermochemical
data for n-undecane and a selection of its branched isomers at 298.15 K. It is important to note
that experimental data for many of the more complex isomers are scarce, highlighting the
critical role of computational methods in filling these knowledge gaps.
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Isomer CAS AfH° (gas, S° (gas, Cp (gas,
Reference
Name Number kJ/mol) Jimol-K) Jimol-K)
n-Undecane 1120-21-4 -270.3+1.3 583.58 244.39 [5]
2-
-275.65
Methyldecan 6975-98-0 [6]
(calc.)
e
3-
Methyldecan 13151-34-3
e
4-
Methyldecan 2847-72-5
e
5-
Methyldecan 13151-35-4
e
2,2,55-
Tetramethylh 61868-47-1 -351 (liquid) [7]
eptane
3,3,5,5-
Tetramethylh 61868-61-9 [819]
eptane
5-
17302-12-4 [10]
Ethylnonane
4-
17302-13-5 [11][12]
Propyloctane

Note: The table is populated with available data from the search results. Blank cells indicate
that reliable data was not found in the provided sources. "calc." denotes a calculated value.

Methodologies for Determining Thermochemical
Data
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The acquisition of reliable thermochemical data relies on a combination of meticulous
experimental measurements and sophisticated computational modeling. This section provides
an overview of the key methodologies.

Experimental Determination: The Power of Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated
with chemical reactions, allowing for the determination of enthalpies of combustion and,
subsequently, enthalpies of formation.[13][14]

Bomb Calorimetry for Enthalpy of Combustion

A bomb calorimeter is a constant-volume device used to measure the heat of combustion of a
substance.[15][16] The data obtained can be used to calculate the standard enthalpy of
formation.

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

(1. Prepare a pellet of the C11H24 isomer of known mass)

A

! Bomb Assembly

(2. Weigh a 10 cm ignition wire) (3 Place the sample pellet in the crucible inside the bomb)

Y

G. Attach the ignition wire to the electrodes, ensuring contact with the sample)

Y

5. Seal the bomb.

Pressu‘, 'ization

(6. Pressurize the bomb with pure oxygen to ~30 atm)

Calorimetry‘yleasurement

(7. Place the bomb in the calorimeter bucket containing a known mass of water)

Y

G. Allow the system to reach thermal equilibrium and record the initial temperature)

Y

9. Ignite the sample.

Y

EO. Record the temperature at regular intervals until a maximum is reached and it begins to cooD

Data A‘;lalysis

GL Calculate the heat released (g_reaction) after correcting for the heat of combustion of the wira

A4

[12. Determine the change in internal energy (AU_comb))

A4

CL& Calculate the enthalpy of combustion (AH_comb))

A4

(14. Use Hess's Law and known enthalpies of formation of CO2 and H20 to calculate the enthalpy of formation (AfH°) of the isomer)
o _/
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Caption: A stepwise workflow for determining the enthalpy of combustion and formation of a
C11H24 isomer using bomb calorimetry.

Computational Thermochemistry: A Powerful Predictive
Tool

Due to the vast number of isomers and the challenges associated with experimental
measurements for each, computational chemistry has become an indispensable tool for
predicting thermochemical properties.[17][18] High-level quantum mechanical methods can
provide data with "chemical accuracy” (typically within 4 kJ/mol or 1 kcal/mol of experimental
values).

Key Computational Methods:

e Gaussian-n (Gn) Theories: These are composite methods, such as G3 and G4, that
approximate a very high-level calculation by a series of lower-level calculations. They are
known for their high accuracy in predicting enthalpies of formation.[19]

o Complete Basis Set (CBS) Methods: Methods like CBS-QB3 extrapolate to the complete
basis set limit to achieve high accuracy.[12]

o Density Functional Theory (DFT): While computationally less expensive than Gn or CBS
methods, the accuracy of DFT for thermochemical predictions can be functional-dependent.
However, it is widely used for geometry optimizations and frequency calculations.

Computational Workflow: Calculating Thermochemical Properties
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Geometry Optimization

(1. Build the 3D structure of the C11H24 isomer)

v

(2. Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6—31G(d)))

Frequency Calculation

6 Perform a frequency calculation at the same level of theory to confirm a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal correction9

Single-Point En‘;rgy Calculation

G. Perform a high-level single-point energy calculation (e.g., G3, CBS-QB3) on the optimized geometry)

Thermochemical P‘;operty Calculation

G. Combine the high-level electronic energy with the ZPVE and thermal corrections from the frequency calculation to obtain the enthalp))

A4

G. Use the vibrational frequencies and other molecular parameters to calculate entropy and heat capaclta

Click to download full resolution via product page

Caption: A generalized workflow for the computational determination of thermochemical
properties of C11H24 isomers using quantum chemistry software like Gaussian.[20][21][22][23]

Data Validation and Trustworthiness

Ensuring the reliability of thermochemical data is paramount. A self-validating system for
thermochemical protocols involves a multi-pronged approach:
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» Experimental Validation:

o Calibration: Calorimeters must be calibrated using a standard substance with a well-
known heat of combustion, such as benzoic acid.[16]

o Reproducibility: Multiple measurements should be performed to ensure the precision of
the results.

o Computational Validation:

o Benchmarking: Computational methods should be benchmarked against reliable
experimental data for a set of related molecules to assess their accuracy.[24][25][26]

o Consistency Checks: Calculated thermochemical data should be checked for internal
consistency, for example, by comparing the enthalpies of formation of a series of isomers.

o Cross-Validation:

o Whenever possible, computational results should be compared with available
experimental data, and vice versa. Discrepancies may indicate errors in either the
experimental setup or the computational model.

The National Institute of Standards and Technology (NIST) provides extensive, critically
evaluated thermochemical data that serves as a gold standard for validation.[5][14][27][28][29]
[301[31][32]

Applications in Drug Discovery and Development

While seemingly simple molecules, the principles governing the thermochemistry of alkanes
are directly relevant to the complex environment of drug-receptor interactions. The hydrophobic
effect, a major driving force in the binding of many drugs to their protein targets, is
fundamentally a thermodynamic phenomenon.[3]

e Understanding Binding Affinity: The binding of a ligand (drug) to a receptor is governed by
the change in Gibbs free energy (AG), which is composed of enthalpic (AH) and entropic
(TAS) contributions. The hydrophobic core of many binding pockets favors the association of
nonpolar moieties, such as alkyl chains, from the drug molecule. This association is often
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driven by a favorable entropic change resulting from the release of ordered water molecules
from the binding site.[33]

Lead Optimization: By understanding the thermodynamic signature of a drug-target
interaction, medicinal chemists can rationally modify a lead compound to enhance its binding
affinity. For example, extending an alkyl chain to fill a hydrophobic pocket can lead to a more
favorable AG of binding.[4]

Predicting Pharmacokinetics: The lipophilicity of a drug, which is related to the
thermodynamics of its partitioning between aqueous and lipid environments, is a critical
determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Thermochemical data for relevant functional groups can inform the design of drugs with
improved pharmacokinetic profiles.

Logical Relationship: Thermochemistry to Drug Efficacy

Fundamental Thermochemistry

Thermochemical Data of
C11H24 Isomers
(AfH®, S°, Cp)

Molecular Interactions

Understanding Hydrophobic Effect
(AG = AH - TAS)

Dru ; Design & Deve]opment

Predicting Drug-Receptor Optlmlzmg ADME Properties
Binding Affinity (Lipophilicity)
Therapeutic Outcome
y y

Improved Drug Efficacy
and Safety
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Caption: The logical progression from fundamental thermochemical data of alkanes to the
design of more effective and safer pharmaceuticals.

Conclusion

The thermochemical data of C11H24 alkanes, while seemingly specific, provide a foundational
understanding of the energetic principles that govern the behavior of larger, more complex
molecules. For researchers in combustion, chemical engineering, and drug discovery, a firm
grasp of these properties and the methodologies used to obtain them is essential for innovation
and progress. The continued synergy between experimental calorimetry and high-level
computational chemistry will be crucial for expanding our knowledge base and enabling more
accurate predictions for the vast chemical space of organic molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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